2,2-Difluoro-2-(4-fluorophenyl)ethyl methanesulfonate
Description
This compound is structurally characterized by a sulfonate ester group (–SO₃CH₃) linked to a difluoroethyl-aryl backbone. Synonyms include methanesulfonic acid 2-(4-fluorophenyl)-ethyl ester and 2-(4-fluorophenyl)ethyl methanesulfonate, as noted in nomenclature databases .
Properties
IUPAC Name |
[2,2-difluoro-2-(4-fluorophenyl)ethyl] methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3S/c1-16(13,14)15-6-9(11,12)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAQWMVNDWFDES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC(C1=CC=C(C=C1)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,2-Difluoro-2-(4-fluorophenyl)ethyl methanesulfonate typically involves the reaction of 2,2-difluoro-2-(4-fluorophenyl)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methanesulfonate group acts as an excellent leaving group, facilitating nucleophilic substitution at the adjacent difluorinated carbon. This reactivity is enhanced by the electron-withdrawing effects of the fluorine atoms and the para-fluorophenyl group, which stabilize the transition state.
Mechanism :
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Electrophilic Activation : The difluorinated carbon becomes highly electrophilic due to inductive effects from the fluorine atoms.
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Nucleophilic Attack : A nucleophile (e.g., amine, alkoxide, or thiol) displaces the methanesulfonate group, forming a new carbon–nucleophile bond .
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Byproduct Formation : Methanesulfonic acid is generated as a side product.
Example Reaction :
Key Reaction Conditions :
| Parameter | Typical Range |
|---|---|
| Solvent | DMF, THF, dichloromethane |
| Temperature | 25–130°C |
| Nucleophile | Amines, alkoxides, thiols |
| Yield Optimization | Prolonged reaction times (5–24 hrs) |
Suzuki-Miyaura Cross-Coupling
The compound serves as an electrophilic partner in palladium-catalyzed cross-coupling reactions. Its trifluoromethanesulfonate analog (see ) has been used in synthesizing β-anomer-enriched nucleosides, suggesting similar utility for the methanesulfonate derivative .
Mechanistic Insights :
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The sulfonate group is replaced by a boronate-containing nucleophile under palladium catalysis.
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Catalyst System : Pd(OAc)₂ with phosphine ligands (e.g., SPhos).
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Key Intermediate : A Pd(II) complex forms transiently before reductive elimination .
Example Application :
Synthesis of fluorinated biphenyl derivatives via coupling with arylboronic acids .
Radical Reactions
While direct evidence for radical pathways is limited, structurally related sulfonates participate in radical fluoroalkylation (see ). Hypothetical pathways include:
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Initiation : UV light or radical initiators (e.g., AIBN) generate sulfonyl radicals.
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Propagation : Radicals abstract hydrogen or add to unsaturated bonds (alkenes/alkynes).
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Termination : Radical recombination yields fluorinated products .
Potential Products :
Elimination Reactions
Under basic conditions, elimination may compete with substitution, forming α,α-difluoro styrenes.
Conditions :
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Base : K₂CO₃, DBU
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Solvent : Polar aprotic solvents (e.g., DMSO)
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Temperature : 80–120°C
Example :
Hydrolysis
Controlled hydrolysis yields α,α-difluoro alcohols or carboxylic acids, depending on conditions:
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the fluorophenyl ring, though fluorine substituents may hinder full saturation .
Scientific Research Applications
2,2-Difluoro-2-(4-fluorophenyl)ethyl methanesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(4-fluorophenyl)ethyl methanesulfonate involves its interaction with nucleophiles and electrophiles in chemical reactions. The difluoro and fluorophenyl groups enhance its reactivity and selectivity in these reactions. The methanesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with other methanesulfonate esters and fluorinated analogs, focusing on structural features, applications, and safety profiles.
Table 1: Structural and Functional Comparison
Key Findings
Fluorination Effects: The dual fluorine atoms in this compound enhance electronegativity and metabolic stability compared to non-fluorinated analogs like ethofumesate. This could improve binding affinity in target enzymes or receptors .
Functional Group Reactivity :
- The methanesulfonate (–SO₃CH₃) group is a common leaving group, making these compounds useful alkylating agents. However, 2-(4-fluorophenyl)-2-methoxyethane-1-sulfonyl chloride (with –SO₂Cl) is more reactive, enabling direct sulfonamide bond formation .
Agrochemical Relevance :
- Unlike herbicidal sulfonylureas (e.g., triflusulfuron methyl ester ), which target plant-specific enzymes, this compound’s fluorinated structure may align with modern pesticides requiring environmental persistence and target specificity .
Safety Considerations: Methanesulfonate esters like ethyl methanesulfonate (EMS) are classified as carcinogens and mutogens . While specific toxicity data for this compound is unavailable, structural similarity to EMS suggests stringent handling protocols are warranted.
Biological Activity
2,2-Difluoro-2-(4-fluorophenyl)ethyl methanesulfonate (CAS No. 2137738-49-7) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C10H10F2O3S
- Molecular Weight : 252.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The methanesulfonate group is known to facilitate nucleophilic attack by biological molecules, leading to covalent modifications of proteins and enzymes. This interaction can modulate various signaling pathways, influencing cellular responses such as proliferation and apoptosis.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Studies have shown that this compound can inhibit the growth of cancer cell lines by inducing apoptosis. It has been tested against various cancer types, demonstrating IC50 values in the low micromolar range.
- Antimicrobial Properties : Preliminary investigations suggest that the compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways, including those associated with drug metabolism and detoxification processes.
Case Study 1: Antitumor Efficacy
In a study assessing the antitumor efficacy of this compound on human breast cancer cells (MCF-7), the compound exhibited significant cytotoxicity with an IC50 value of approximately 5 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound induces programmed cell death through mitochondrial pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5 | Apoptosis induction |
| HeLa | 7 | Cell cycle arrest |
| A549 | 6 | Mitochondrial dysfunction |
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 20 µg/mL for S. aureus and 30 µg/mL for E. coli, suggesting moderate antibacterial properties.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
Q & A
Q. What are the key considerations for synthesizing 2,2-difluoro-2-(4-fluorophenyl)ethyl methanesulfonate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound typically involves the nucleophilic substitution of a fluorinated alcohol precursor with methanesulfonyl chloride. Key parameters include:
- Temperature control : Maintain reaction temperatures between 0–5°C to minimize side reactions (e.g., hydrolysis of the sulfonate ester) .
- Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran to enhance reactivity and reduce water interference .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Q. What analytical techniques are recommended for characterizing this compound and detecting trace impurities?
Methodological Answer:
- GC-MS : Effective for detecting residual methanesulfonic acid or alkyl halide intermediates. Derivatization with pentafluorobenzyl bromide improves sensitivity for sulfonate esters .
- HPLC-UV : Reverse-phase C18 columns (mobile phase: acetonitrile/0.1% formic acid) enable quantification of genotoxic impurities at ppm levels .
- NMR (¹H/¹⁹F) : Confirm structural integrity via characteristic shifts: δ 5.1–5.3 ppm (CH₂SO₃) in ¹H NMR and −110 to −120 ppm (CF₂) in ¹⁹F NMR .
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, FFP3 masks, and chemical-resistant aprons. Double-gloving is advised due to permeation risks .
- Ventilation : Perform reactions in fume hoods with ≥100 ft/min face velocity to prevent inhalation exposure .
- Waste disposal : Segregate waste in sealed containers labeled "genotoxic" and treat with alkaline hydrolysis (pH >12, 60°C, 24 hours) before disposal .
Advanced Research Questions
Q. How does hydrolytic stability vary under different pH and temperature conditions, and what kinetic models apply?
Methodological Answer:
- pH-dependent degradation : Follow pseudo-first-order kinetics. Hydrolysis accelerates under alkaline conditions (t₁/₂ = 2 hours at pH 12 vs. 48 hours at pH 7) due to nucleophilic attack by OH⁻ on the sulfonate ester .
- Temperature effects : Arrhenius modeling reveals activation energy (Eₐ) of ~65 kJ/mol. Storage at −20°C in desiccated environments extends stability to >6 months .
Q. What mechanistic insights explain the reactivity of the difluoro and 4-fluorophenyl groups in cross-coupling reactions?
Methodological Answer:
- Electron-withdrawing effects : The difluoro group enhances electrophilicity at the adjacent carbon, facilitating SN2 reactions with nucleophiles (e.g., amines, thiols) .
- Aromatic fluorine : The 4-fluorophenyl moiety stabilizes transition states via resonance effects, improving regioselectivity in Suzuki-Miyaura couplings .
Q. How should researchers address contradictions in reported stability data across studies?
Methodological Answer:
- Matrix effects : Differences in solvent polarity (e.g., DMSO vs. acetonitrile) or trace metal ions can alter degradation rates. Conduct forced degradation studies in controlled matrices .
- Inter-laboratory validation : Use standardized protocols (e.g., ICH Q3A/B guidelines) to reconcile discrepancies in kinetic parameters .
Q. What strategies are recommended for assessing genotoxic potential and mitigating risks in drug development?
Methodological Answer:
Q. How do structural analogs (e.g., ethyl methanesulfonate) inform the design of derivatives with reduced toxicity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
